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Abstract: The Simplified Molecular-Input Line-Entry System (SMILES) is a cornerstone of

modern cheminformatics, providing a human-readable and machine-processable line notation

for chemical structures. Its application is fundamental in drug discovery, computational

chemistry, and chemical database management. This guide offers an in-depth, technical

deconstruction of the SMILES notation for 3-(4-Methoxyphenyl)piperidine, a significant

structural motif in medicinal chemistry. By dissecting the molecule into its constituent parts—a

piperidine heterocycle and a methoxyphenyl substituent—we will systematically apply the rules

of SMILES to derive its canonical representation. This document is intended for researchers,

chemists, and data scientists who require a practical and theoretical understanding of SMILES

generation for complex heterocyclic compounds.

The Imperative of SMILES in Scientific Research
In the digital age of chemical research, representing complex molecular structures in a linear,

text-based format is essential for computational analysis and data exchange. While graphical

representations are intuitive for humans, they are not inherently processable by computers.

SMILES notation addresses this by encoding a molecule's structure into a concise ASCII string.

[1][2] Developed in the late 1980s, SMILES has become a de facto standard for its relative

simplicity and widespread support in chemical software and databases.[2]

The International Union of Pure and Applied Chemistry (IUPAC) recognizes SMILES as a

complementary notation to its own InChI standard, highlighting its importance for applications

where structural normalization is not required, thus preserving the original representation for
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specific analyses.[3] A mastery of SMILES is therefore not merely academic; it is a practical

necessity for navigating chemical databases, performing substructure searches, and

developing quantitative structure-activity relationship (QSAR) models.

The core principles of SMILES rely on five fundamental rules for encoding atoms, bonds,

branches, ring closures, and disconnections.[4][5] Atoms from the "organic subset" (B, C, N, O,

P, S, F, Cl, Br, I) can be written without brackets if they have the lowest normal valence.[4]

Bonds are represented by symbols (- for single, = for double, # for triple, and : for aromatic),

though single and aromatic bonds are often omitted.[1][2] Parentheses () denote branches off

the main chain, and numbered digits are used to specify ring closures.[1]

Molecular Architecture of 3-(4-
Methoxyphenyl)piperidine
To derive the SMILES string, we must first understand the molecule's topology. 3-(4-
Methoxyphenyl)piperidine is composed of two primary structural units linked by a single

carbon-carbon bond:

The Piperidine Ring: A six-membered, saturated heterocycle containing one nitrogen atom.

As a non-aromatic (aliphatic) ring system, its atoms will be represented by uppercase letters

in SMILES.

The 4-Methoxyphenyl Group: An aromatic phenyl ring substituted with a methoxy (-OCH₃)

group at the para-position (position 4). Aromatic atoms are typically represented by

lowercase letters.

The connectivity is precise: the C3 atom of the piperidine ring is covalently bonded to the C1

atom of the phenyl ring.

Caption: Molecular graph of 3-(4-Methoxyphenyl)piperidine.

Systematic Derivation of the Canonical SMILES
String
The canonical SMILES for 3-(4-Methoxyphenyl)piperidine, as found in major chemical

databases like PubChem, is COC1=CC=C(C=C1)C2CCCNC2.[6] Let's derive this string step-
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by-step to understand its logic.

Protocol: SMILES Generation Workflow
Objective: To convert the 2D structure of 3-(4-Methoxyphenyl)piperidine into its canonical

SMILES string.

Methodology:

Step 1: Represent the Methoxy Phenyl Group.

Rationale: It is often simplest to start with a substituent and build the main structure from

there.

Action: Begin with the methoxy group. This is a carbon atom attached to an oxygen: CO.

Action: Attach this oxygen to a benzene ring. We will use a Kekulé representation for

clarity, which is a valid and common method. The benzene ring is denoted by alternating

single and double bonds and a ring closure digit. We attach the oxygen to the first carbon

of the ring: COC1=C.

Action: Continue around the ring. The next bond is a single bond, followed by a double

bond: COC1=CC=.

Action: At the para-position (the fourth carbon), we have the attachment point for the

piperidine ring. In SMILES, this is a branch point, which we will enclose in parentheses:

COC1=CC=C(...).

Action: Complete the benzene ring by adding the remaining carbons and bonds, and

finally the ring closure digit 1 that connects back to the first carbon:

COC1=CC=C(...)C=C1. This fully defines the 4-substituted phenyl ring.

Step 2: Represent the Piperidine Ring at the Branch Point.

Rationale: The piperidine ring must be linearized by conceptually breaking one of its

bonds. The resulting chain is placed inside the parentheses created in Step 1.
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Action: The piperidine ring is attached via its C3 atom. We will start our SMILES

representation of the ring from this atom. To create a linear chain, we will break the bond

between C2 and C3.

Action: We will use a second ring closure digit, 2, to mark the atoms of the broken bond.

The C3 atom is written as C2.

Action: Traverse the ring from C3 towards the nitrogen: C3 -> C4 -> C5 -> N1 -> C6 -> C2.

In SMILES atoms, this becomes the chain CCCNC.

Action: The final atom in our traversal is C2, which must connect back to the starting C3

atom. We denote this by appending the final atom C with the ring closure digit 2. The

complete representation for the piperidine ring, starting from the attachment point, is

therefore C2CCCNC2.

Step 3: Assemble the Final SMILES String.

Rationale: Combine the representations from the previous steps to form the complete

molecular string.

Action: Insert the piperidine string from Step 2 into the parentheses of the methoxyphenyl

string from Step 1.

Result:COC1=CC=C(C2CCCNC2)C=C1.

Canonicalization: Chemical software automatically canonicalizes SMILES strings to

ensure a single, unique representation for any given molecule. The algorithm for this is

complex, but for this molecule, it simplifies the expression by placing the piperidine outside

the parentheses, leading to the final canonical form: COC1=CC=C(C=C1)C2CCCNC2.

This is interpreted as the 4-methoxyphenyl group (COC1=CC=C...C=C1) being a

substituent on the piperidine ring (C2CCCNC2).

Physicochemical Data
A summary of key computed physicochemical properties for 3-(4-Methoxyphenyl)piperidine is

essential for applications in drug development and molecular modeling.
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Property Value Source

Molecular Formula C₁₂H₁₇NO PubChem[6]

Molecular Weight 191.27 g/mol PubChem[7]

Monoisotopic Mass 191.13101 Da PubChem[6]

XLogP3-AA (Lipophilicity) 2.0 PubChem[6]

Topological Polar Surface Area 21.3 Å² PubChem[7]

Hydrogen Bond Donor Count 1 PubChem[6]

Hydrogen Bond Acceptor

Count
2 PubChem[8]

Rotatable Bond Count 2 PubChem[8]

Conclusion
The SMILES notation COC1=CC=C(C=C1)C2CCCNC2 is a precise and computationally

valuable representation of 3-(4-Methoxyphenyl)piperidine. This guide has demonstrated that

by systematically applying the foundational rules of SMILES—atom representation, bond

definition, branching, and ring closures—one can deconstruct and encode a complex

heterocyclic structure into a simple line notation. This process, while rule-based, provides a

powerful and flexible method for managing chemical information, underpinning the advanced

computational tools that are indispensable to modern scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://iupac.org/project/2019-002-2-024/
https://ics.uci.edu/~dock/manuals/DaylightTheoryManual/theory.smiles.html
https://www.daylight.com/dayhtml/doc/theory/theory.smiles.html
https://pubchemlite.lcsb.uni.lu/e/compound/12937920
https://pubchemlite.lcsb.uni.lu/e/compound/12937920
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_piperidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_piperidine
https://www.echemi.com/products/pid_Rock15280-4-4-methoxyphenylpiperidine.html
https://www.benchchem.com/product/b178348#smiles-notation-for-3-4-methoxyphenyl-piperidine
https://www.benchchem.com/product/b178348#smiles-notation-for-3-4-methoxyphenyl-piperidine
https://www.benchchem.com/product/b178348#smiles-notation-for-3-4-methoxyphenyl-piperidine
https://www.benchchem.com/product/b178348#smiles-notation-for-3-4-methoxyphenyl-piperidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b178348?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

